molecular formula C19H17NO3 B5713018 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile

3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile

Cat. No. B5713018
M. Wt: 307.3 g/mol
InChI Key: OYNHELCVPJJUOF-PXNMLYILSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile, also known as EBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile is not yet fully understood. However, studies have suggested that 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile may exert its anti-cancer effects by targeting various signaling pathways involved in cell proliferation, differentiation, and apoptosis. 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile has also been found to inhibit the activity of certain enzymes involved in the synthesis of prostaglandins, which are known to play a role in inflammation.
Biochemical and Physiological Effects:
3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile has been found to have various biochemical and physiological effects. In vitro studies have shown that 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile has also been found to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases. In addition, 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile has several advantages and limitations for lab experiments. One of the advantages is that 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile is relatively easy to synthesize and purify, making it readily available for research purposes. Another advantage is that 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile has been found to have low toxicity in vitro, which makes it a potential candidate for the development of new drugs. However, one of the limitations of 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile. One direction is to further investigate its anti-cancer properties and develop 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile-based drugs for the treatment of cancer. Another direction is to explore its potential applications in other fields such as agriculture and industry. Additionally, further studies are needed to elucidate the mechanism of action of 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile and optimize its therapeutic potential.
Conclusion:
In conclusion, 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile is a chemical compound that has shown promising results in various scientific research applications. Its potential applications in the field of medicine, agriculture, and industry make it a valuable compound for further research. However, more studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile can be synthesized through a multi-step process involving the reaction of 6-ethoxy-1,3-benzodioxole-5-carbaldehyde with 4-methylphenylacetonitrile in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicine, where 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile has been found to exhibit anti-cancer properties. Studies have shown that 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile can inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. 3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)acrylonitrile has also been found to have anti-inflammatory and anti-bacterial properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

(E)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-3-21-17-10-19-18(22-12-23-19)9-15(17)8-16(11-20)14-6-4-13(2)5-7-14/h4-10H,3,12H2,1-2H3/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNHELCVPJJUOF-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1C=C(C#N)C3=CC=C(C=C3)C)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1/C=C(/C#N)\C3=CC=C(C=C3)C)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(6-ethoxy-1,3-benzodioxol-5-yl)-2-(4-methylphenyl)prop-2-enenitrile

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